Superior Safety Profile: Significantly Less Adrenal Suppression than Clobetasol Propionate
DFV 0.3% demonstrates a significantly better systemic safety profile compared to the ultra-potent corticosteroid clobetasol propionate 0.05%, despite showing comparable clinical efficacy. A head-to-head trial found that while both compounds were effective, DFV caused only a slight and non-significant depression of plasma cortisol, whereas clobetasol propionate caused an immediate, persistent, and statistically significant depression [1].
| Evidence Dimension | Adrenocortical Suppression (Safety) |
|---|---|
| Target Compound Data | Slight, non-significant depression of mean plasma cortisol. |
| Comparator Or Baseline | Clobetasol Propionate 0.05%: Immediate, persistent, statistically significant depression (p < 0.05). |
| Quantified Difference | Statistically significant (p < 0.05) lesser degree of adrenal suppression. |
| Conditions | Double-blind RCT; 20 inpatients with severe psoriasis; 10g daily application for 7 days; Plasma cortisol measured at 9:00 a.m. and midnight. |
Why This Matters
For procurement in research involving long-term application or vulnerable models, DFV offers a quantifiably safer systemic profile than clobetasol propionate, mitigating confounding variables related to HPA axis suppression.
- [1] Keczkes, K., Teasdale, P., Wiseman, R. A., & Mugglestone, C. J. (1978). Plasma cortisol values after topical application of diflucortolone valerate (0.3%) or clobetasol propionate (0.05%) in psoriatic patients. The British Journal of Dermatology, 99(4), 417–420. View Source
